[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methanesulfonic acid
Overview
Description
Beta-Methylene adenosine 5’-triphosphate (beta-Methylene ATP) is a synthetic analog of adenosine triphosphate (ATP). It is known for its stability and selective agonist activity at P2X purinergic receptors, making it a valuable tool in biochemical and physiological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-Methylene ATP is synthesized through a multi-step process involving the modification of adenosineThis is typically achieved using a combination of chemical reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of beta-Methylene ATP involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as chromatography and crystallization to obtain the final product suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Beta-Methylene ATP undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of beta-Methylene ATP can lead to the formation of adenosine diphosphate (ADP) derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Beta-Methylene ATP has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: Employed in studies of cellular signaling and energy metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions involving purinergic signaling.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mechanism of Action
Beta-Methylene ATP exerts its effects by acting as an agonist at P2X purinergic receptors. These receptors are ion channels that mediate various physiological processes, including neurotransmission, muscle contraction, and inflammation. The binding of beta-Methylene ATP to these receptors leads to the opening of the ion channel, allowing the flow of ions such as calcium and sodium, which in turn triggers downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): The natural ligand for P2X receptors.
Alpha, Beta-Methylene ATP: Another synthetic analog with similar properties but different receptor selectivity.
2-Methylthio ATP: A modified ATP molecule with distinct biological activities
Uniqueness
Beta-Methylene ATP is unique due to its stability and selective agonist activity at P2X receptors. Unlike ATP, which is rapidly degraded by ectonucleotidases, beta-Methylene ATP is resistant to enzymatic degradation, making it a more reliable tool for studying purinergic signaling .
Properties
IUPAC Name |
[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O9PS/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-26(19,20)4-27(21,22)23/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H2,12,13,14)(H,21,22,23)/t5-,7-,8-,11?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJWGJQWZBBXEI-YNJARDAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CS(=O)(=O)O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(CS(=O)(=O)O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5O9PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923618 | |
Record name | 9-{5-O-[Hydroxy(sulfomethyl)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90923618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120975-36-2 | |
Record name | beta-Methylene adenosine phosphosulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120975362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-{5-O-[Hydroxy(sulfomethyl)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90923618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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